(5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid
Overview
Description
(5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid is an organic compound with the molecular formula C12H12BNO3 and a molecular weight of 229.04 g/mol . This compound is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a 4-methoxyphenyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
The primary target of (5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway.
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the SM cross-coupling reaction, which is facilitated by the compound’s interaction with the palladium catalyst .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . Additionally, the compound is stored at a temperature of 2-8°C , suggesting that temperature may influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid typically involves the reaction of 4-methoxyphenylboronic acid with 3-bromopyridine under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in an aqueous or alcoholic solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: (5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in alcoholic solvents.
Major Products Formed:
Oxidation: 5-(4-Methoxyphenyl)pyridin-3-ol.
Reduction: 5-(4-Methoxyphenyl)pyridin-3-ylborane.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
(5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
4-Methoxyphenylboronic acid: Similar to (5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid but lacks the pyridine ring.
3-Pyridinylboronic acid: Contains a pyridine ring but lacks the 4-methoxyphenyl group.
Uniqueness: this compound is unique due to the combination of a pyridine ring and a 4-methoxyphenyl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
[5-(4-methoxyphenyl)pyridin-3-yl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c1-17-12-4-2-9(3-5-12)10-6-11(13(15)16)8-14-7-10/h2-8,15-16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDVWBIURRJWIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2=CC=C(C=C2)OC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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